L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine
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Overview
Description
L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine is a peptide composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This can occur at the histidine or lysine residues.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, or cellular communication.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: Another dipeptide with similar structural features.
L-alanyl-L-glutamine: A dipeptide used in various biological studies.
Semaglutide: A longer peptide with therapeutic applications in diabetes management.
Uniqueness
L-Valyl-L-alanyl-L-phenylalanyl-L-leucyl-L-histidyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in research and potential therapeutic applications.
Properties
CAS No. |
605633-39-4 |
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Molecular Formula |
C41H67N11O8 |
Molecular Weight |
842.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H67N11O8/c1-24(2)19-31(51-38(56)32(20-27-13-7-6-8-14-27)50-35(53)26(5)47-40(58)34(44)25(3)4)37(55)52-33(21-28-22-45-23-46-28)39(57)48-29(15-9-11-17-42)36(54)49-30(41(59)60)16-10-12-18-43/h6-8,13-14,22-26,29-34H,9-12,15-21,42-44H2,1-5H3,(H,45,46)(H,47,58)(H,48,57)(H,49,54)(H,50,53)(H,51,56)(H,52,55)(H,59,60)/t26-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
FBWANVQAANWYMN-CIYBFAGOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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